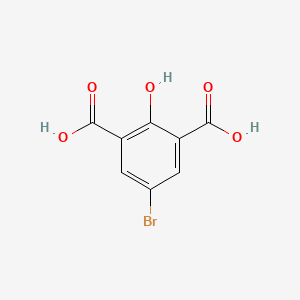

ÁCIDO 5-BROMO-2-HIDROXIBENZOICO-1,3-DICARBOXÍLICO

Descripción general

Descripción

5-Bromo-2-hydroxyisophthalic acid is a chemical compound with the molecular formula C6H4BrNO3 . It is also known as 5-Bromo-2-hydroxyisonicotinic acid .

Synthesis Analysis

While specific synthesis methods for 5-Bromo-2-hydroxyisophthalic acid were not found, similar compounds such as 5-bromo-2-chlorobenzoic acid and 5-bromo-2-methoxyphenol have been synthesized through processes involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-hydroxyisophthalic acid consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a carboxylic acid group .Aplicaciones Científicas De Investigación

Síntesis de Derivados de Ácido Borínico

El ácido 5-bromo-2-hidroxiisoftálico se utiliza en la síntesis de derivados de ácido borínico. Estos compuestos son una subclase de compuestos de organoborano que se utilizan en diversas reacciones químicas, incluidas las reacciones de acoplamiento cruzado y la catálisis . También son importantes en los campos de la química medicinal, la ciencia de los polímeros y los materiales optoelectrónicos .

Agentes Antimicrobianos

Se han sintetizado derivados del ácido 5-bromo-2-hidroxiisoftálico por su potencial como agentes antimicrobianos. Se sabe que estos compuestos exhiben propiedades antifúngicas, antibacterianas y antimicobacterianas . La investigación en esta área tiene como objetivo desarrollar nuevos fármacos que puedan combatir las cepas resistentes de bacterias patógenas.

Aplicaciones Antiinflamatorias y Analgésicas

Los derivados del compuesto se exploran por sus actividades antiinflamatorias y analgésicas. Se considera que tienen una menor actividad ulcerogénica, lo que los convierte en alternativas más seguras para el uso a largo plazo en el manejo del dolor y la inflamación .

Química Organoborada

En química organoborada, el ácido 5-bromo-2-hidroxiisoftálico es importante para construir enlaces carbono-carbono o carbono-heteroátomo. Esto es crucial para el desarrollo de nuevas moléculas en síntesis orgánica y descubrimiento de fármacos .

Química de Coordinación

Debido a su propensión a coordinarse con alcoholes, dioles y aminoalcoholes, este compuesto se utiliza en química de coordinación. Puede catalizar la funcionalización regioselectiva de dioles, carbohidratos y reacciones de apertura de anillo de epóxidos .

Ciencia de Materiales

El compuesto también es relevante en la ciencia de los materiales, particularmente en la síntesis de materiales con propiedades ópticas específicas. Se puede utilizar para crear polímeros y otros materiales que se utilizan en optoelectrónica, que incluyen dispositivos que convierten señales eléctricas en señales de fotones y viceversa .

Mecanismo De Acción

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromoisophthalic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers A paper titled “Syntheses, Structure and Characterization of a New Pb (II) Coordination Polymer Based on 1,10-Phenanthroline Derivative and 5-Hydroxyisophthalic Acid” discusses the use of 5-Hydroxyisophthalic acid in the synthesis of a new Pb (II) coordination polymer .

Análisis Bioquímico

Biochemical Properties

5-Bromo-2-hydroxyisophthalic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as α-glucosidase and α-amylase, exhibiting inhibitory effects . These interactions are crucial as they can modulate the activity of these enzymes, potentially leading to therapeutic applications in conditions like diabetes. The compound’s ability to inhibit these enzymes suggests that it may interfere with carbohydrate metabolism, thereby influencing glucose levels in the body.

Cellular Effects

The effects of 5-Bromo-2-hydroxyisophthalic acid on various cell types and cellular processes have been studied extensively. It has been shown to exhibit antiproliferative and cytotoxic activities against several human cancer cell lines . These effects are mediated through the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Bromo-2-hydroxyisophthalic acid can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes, thereby disrupting the balance of cell survival and death.

Molecular Mechanism

At the molecular level, 5-Bromo-2-hydroxyisophthalic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibitory action on α-glucosidase and α-amylase involves binding to the active sites of these enzymes, thereby preventing substrate access and subsequent catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Bromo-2-hydroxyisophthalic acid over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to 5-Bromo-2-hydroxyisophthalic acid can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which may have implications for its therapeutic use.

Dosage Effects in Animal Models

The effects of 5-Bromo-2-hydroxyisophthalic acid at different dosages have been studied in animal models. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For instance, at low doses, 5-Bromo-2-hydroxyisophthalic acid can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity or nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

5-Bromo-2-hydroxyisophthalic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, activity, and toxicity. For example, the formation of glucuronide or sulfate conjugates can enhance the excretion of 5-Bromo-2-hydroxyisophthalic acid, thereby reducing its systemic exposure and potential toxicity.

Transport and Distribution

The transport and distribution of 5-Bromo-2-hydroxyisophthalic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via organic anion transporters, facilitating its intracellular accumulation and subsequent biological effects. Additionally, binding to plasma proteins can modulate the compound’s distribution and bioavailability in the body.

Subcellular Localization

The subcellular localization of 5-Bromo-2-hydroxyisophthalic acid is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing cellular metabolism and energy production.

Propiedades

IUPAC Name |

5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO5/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTLVPYLDMZFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1381579.png)

![(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid](/img/structure/B1381585.png)

![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1381589.png)

![5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1381593.png)